![molecular formula C18H15N3O2 B5570312 N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5570312.png)
N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide involves complex chemical processes. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase inhibitor, showcases the intricate synthesis involved in similar compounds (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been thoroughly investigated using various techniques. For example, the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and DFT calculations, revealing insights into molecular geometry and vibrational frequencies (Demir et al., 2015).
Chemical Reactions and Properties
The chemical properties and reactions of benzamides like N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide are complex. These properties are often investigated through various chemical analyses and computational methods, as seen in studies of similar compounds (Ayoob & Hawaiz, 2023).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, are key to understanding their potential applications. These properties are typically evaluated through experimental methods, as in the study of similar compounds (Banerjee et al., 2003).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial for the practical application of compounds like N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide. These properties are often studied through spectral measurements and computational chemistry techniques (Saeed et al., 2010).
properties
IUPAC Name |
N-(4-methylphenyl)-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-13-6-8-15(9-7-13)21-17(22)14-4-2-5-16(12-14)23-18-19-10-3-11-20-18/h2-12H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNYEFDQXKROPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(2-pyrimidinyloxy)benzamide |
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